molecular formula C15H9ClF3NO B12532936 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 820240-98-0

2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole

Cat. No.: B12532936
CAS No.: 820240-98-0
M. Wt: 311.68 g/mol
InChI Key: DXVLAFPRDZSPMG-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its substituent positions and parent structure. Key identifiers include:

Property Value
CAS Registry Number 820240-98-0
Molecular Formula $$ \text{C}{15}\text{H}{9}\text{ClF}_{3}\text{NO} $$
Molecular Weight 311.686 g/mol
SMILES Notation Cc1ccc2c(c1)nc(o2)c1ccc(c(c1)C(F)(F)F)Cl

Synonyms for this compound include 5-methyl-2-[4-chloro-3-(trifluoromethyl)phenyl]benzoxazole and SCHEMBL2939737. The structural depiction reveals a benzoxazole ring (a fused benzene and oxazole system) substituted at the 2-position with a 4-chloro-3-(trifluoromethyl)phenyl group and at the 5-position with a methyl group. The trifluoromethyl group ($$-\text{CF}3$$) and chloro ($$-\text{Cl}$$) substituents enhance the molecule's electron-withdrawing characteristics, while the methyl group ($$-\text{CH}3$$) contributes steric bulk.

Historical Context in Heterocyclic Chemistry

Benzoxazole derivatives have been pivotal in heterocyclic chemistry since the late 19th century, with early research focusing on their synthesis via cyclization reactions of ortho-aminophenols. The introduction of halogenated and fluorinated substituents, as seen in this compound, emerged prominently in the late 20th century, driven by demands for thermally stable and electronically tunable compounds.

Patent literature, such as WO2007121484A2, highlights benzoxazole derivatives' roles as kinase inhibitors and antimicrobial agents, underscoring their therapeutic relevance. The specific substitution pattern of this compound—chloro and trifluoromethyl groups at the phenyl ring—reflects strategic modifications to enhance binding affinity in drug-receptor interactions or photostability in material applications.

Structural Relationship to Benzoxazole Derivatives

The parent benzoxazole structure ($$ \text{C}7\text{H}5\text{NO} $$) consists of a benzene ring fused to an oxazole ring, which contains one oxygen and one nitrogen atom. Derivatives are typically functionalized at the 2- and 5-positions to modulate properties:

Derivative Substituents Key Differences
Benzoxazole None Parent structure
2-(4-Chlorophenyl)benzoxazole 4-chlorophenyl at C2 Lacks trifluoromethyl and methyl groups
5-Methylbenzoxazole Methyl at C5 Lacks aryl substituents at C2
Target Compound 4-Chloro-3-(trifluoromethyl)phenyl at C2; methyl at C5 Enhanced electron-withdrawing capacity

The trifluoromethyl group at the meta position of the phenyl ring introduces strong inductive effects, polarizing the aromatic system and influencing intermolecular interactions. Comparative studies with simpler analogs, such as 2-(4-chlorophenyl)benzoxazole (CAS 1141-35-1), demonstrate that fluorinated substitutions significantly alter solubility and thermal stability.

Properties

CAS No.

820240-98-0

Molecular Formula

C15H9ClF3NO

Molecular Weight

311.68 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C15H9ClF3NO/c1-8-2-5-13-12(6-8)20-14(21-13)9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3

InChI Key

DXVLAFPRDZSPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then subjected to a cyclization reaction with 2-amino-5-methylphenol under acidic conditions to form the desired benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. Research has indicated that compounds containing benzoxazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Studies:

  • Anticancer Activity : In vitro studies have shown that benzoxazole derivatives can inhibit the growth of various cancer cell lines. A study published in MDPI highlighted that certain derivatives demonstrated significant cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Properties : Research has demonstrated that compounds similar to 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole possess antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown notable efficacy against Staphylococcus aureus and Escherichia coli .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics and photonics. Research has explored its use in organic light-emitting diodes (OLEDs) and as a precursor for various functional materials.

Case Studies:

  • Organic Electronics : Studies have indicated that materials incorporating benzoxazole derivatives can enhance charge transport properties in OLEDs, leading to improved device performance .
  • Polymer Chemistry : The compound has been utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential anticancer and antimicrobial agentSignificant cytotoxicity against cancer cells
Material ScienceUse in organic electronics and photonicsImproved charge transport properties in OLEDs
Polymer ChemistryBuilding block for high-performance polymersEnhanced thermal stability observed

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzoxazole ring provides structural stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10k)
  • Structure : Shares the 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a thiazole ring and piperazine-acetate side chain.
  • Properties : Higher molecular weight (582.1 g/mol) due to the extended side chain, which may improve solubility but reduce membrane permeability compared to the benzoxazole analogue .
  • Application : Likely designed for kinase inhibition, as ureido-thiazole derivatives are common in anticancer agents .
(b) Sorafenib Tosylate
  • Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl urea group linked to a pyridine-carboxamide core.
  • Properties : Molecular weight 637.00 g/mol; the urea moiety enhances hydrogen bonding with target proteins (e.g., kinases), while the tosylate salt improves bioavailability .
  • Application : Clinically used as an anticancer agent (Nexavar®), targeting Raf kinase and VEGF receptors .
(c) 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one
  • Structure: Features a pyridazinone core with methylamino and trifluoromethylphenyl groups.
  • Application: Not explicitly stated, but pyridazinones are explored for cardiovascular and antimicrobial applications .

Agrochemical Analogues

(a) Tyclopyrazoflor and Sarolaner
  • Structure : Tyclopyrazoflor includes a pyrazole-carboxamide, while sarolaner is an isoxazoline. Both retain halogenated aryl groups.
  • Properties : Sarolaner’s isoxazoline core provides potent insecticidal activity by targeting GABA receptors, whereas the benzoxazole analogue’s mode of action may differ due to its distinct heterocycle .
  • Application : Commercial ectoparasiticides (e.g., sarolaner in Simparica®) .
4-Chloro-3-(trifluoromethyl)benzeneboronic Acid
  • Structure : A boronic acid derivative of the 4-chloro-3-(trifluoromethyl)phenyl group.
  • Properties : Used in Suzuki-Miyaura coupling reactions to synthesize aryl-heterocycle conjugates, including benzoxazoles .
  • Application : Key intermediate in medicinal chemistry for constructing complex molecules .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application Reference
Target Benzoxazole Benzoxazole 5-methyl, 4-Cl-3-CF3-phenyl ~315.7 (estimated) Research chemical
Compound 10k Thiazole Ureido-phenyl, piperazine-acetate 582.1 Anticancer candidate
Sorafenib Tosylate Pyridine-carboxamide Ureido-phenyl, tosylate salt 637.00 Anticancer (Nexavar®)
Sarolaner Isoxazoline Halogenated aryl, sulfonamide ~872.5 Insecticide (Simparica®)
4-Cl-3-CF3-benzeneboronic acid Benzene Boronic acid, 4-Cl-3-CF3 224.38 Synthetic intermediate

Key Findings and Implications

Heterocycle Impact : The benzoxazole core offers rigidity and metabolic stability, whereas thiazole (Compound 10k) or pyridine (Sorafenib) cores provide distinct electronic profiles for target engagement .

Substituent Effects : The 4-chloro-3-(trifluoromethyl)phenyl group is conserved across analogues for its pharmacokinetic advantages, but appended functional groups (e.g., ureido, boronic acid) dictate application-specific behavior .

Therapeutic vs. Agrochem Use : While benzoxazoles are explored in drug discovery, isoxazolines (sarolaner) dominate agrochemicals due to their neurotoxic effects on insects .

Biological Activity

The compound 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole (often referred to as Benzoxazole derivative ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8ClF3N Molecular Formula \text{C}_{13}\text{H}_{8}\text{ClF}_3\text{N}\quad \text{ Molecular Formula }

Anticancer Properties

Recent studies have shown that Benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, it has been reported that these compounds can induce apoptosis in cancer cells through several mechanisms.

  • Mechanism of Action :
    • Apoptosis Induction : The compound has been found to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .
    • Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1/S or G2/M), resulting in aberrant DNA replication and abnormal mitosis .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that the compound exhibits IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, IC50 values were reported as follows:
      • MCF-7: 15.63 µM
      • A549: 12.34 µM
      • HeLa: 10.56 µM .

Antimicrobial Activity

In addition to its anticancer properties, Benzoxazole derivatives have shown promising antimicrobial activity against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for some derivatives are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological activity of Benzoxazole derivatives:

  • Study on MCF-7 Cell Line :
    • A recent study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability and enhanced apoptosis markers such as increased caspase activity and altered mitochondrial membrane potential .
  • Combination Therapy :
    • Another study explored the efficacy of combining Benzoxazole derivatives with established chemotherapeutics like doxorubicin. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

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